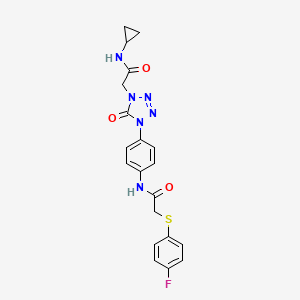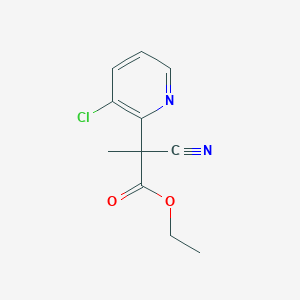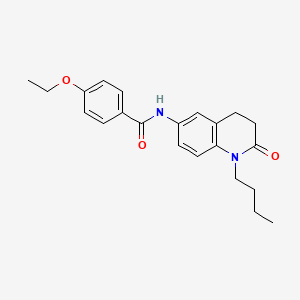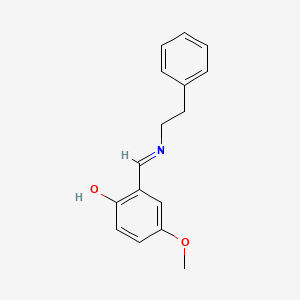
(E)-4-methoxy-2-((phenethylimino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of Schiff bases is characterized by a carbon-nitrogen double bond (C=N), also known as an imine group . This imine group is typically connected to an aryl or alkyl group . The exact molecular structure of “(E)-4-methoxy-2-((phenethylimino)methyl)phenol” is not provided in the searched resources.Scientific Research Applications
Detection of Iodide Ions
This compound has been used in the development of an electrochemical sensor for the detection of iodide anions . The complexation ability of the compound with various anions was explored by UV–Vis spectroscopy. The results showed that the proposed probe has high sensibility for the detection of I^−, with the absorption intensity changing due to the formation of a complex . The sensor shows good analytical performance and is suitable for application in water quality monitoring .
Detection of Ferric Ions
A novel impedimetric sensor based on this compound was investigated for the quantification of ferric ions . The ability to recognize ferric ions was characterized by UV–Vis, which indicated that a complex was obtained with a stoichiometry (1:2) . The sensor exhibits a limit of detection of 2.49×10^−12 M in the range of concentration from 10^−12 to 10^−5 M . This sensor showed high sensibility, selectivity, reproducibility, and repeatability .
Nonlinear Optical Technologies
A series of donor-π-acceptor type compounds derived from this compound have been studied for potential applications in nonlinear optical technologies . Their optimized structures were investigated at the M06-2X/6–311 + + G(d,p) level of theory in gas phase, whereas the electronic properties were analyzed .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some general information about the safety of phenols and Schiff bases is available , the specific safety and hazard information for “(E)-4-methoxy-2-((phenethylimino)methyl)phenol” is not provided in the searched resources.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with estrogen receptors
Mode of Action
It’s known that similar compounds can bind to their targets and activate expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner . This suggests that (E)-4-methoxy-2-((phenethylimino)methyl)phenol may interact with its targets in a similar way, leading to changes in gene expression.
Biochemical Pathways
Phenolic compounds, which this compound is a part of, are known to be involved in various metabolic processes . They can influence the pharmacokinetics of different drugs by controlling their transfer and metabolism .
Pharmacokinetics
It’s known that phenolic compounds are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . These metabolic reactions determine the pharmacokinetic behavior of the phenolic compounds and thus their pharmacological action .
Result of Action
Similar compounds have been found to have high sensibility for the detection of iodide ions, with the absorption intensity changing due to the formation of a complex . This suggests that (E)-4-methoxy-2-((phenethylimino)methyl)phenol may have similar effects.
Action Environment
The action, efficacy, and stability of (E)-4-methoxy-2-((phenethylimino)methyl)phenol can be influenced by various environmental factors. For instance, the compound’s interaction with iodide ions was explored by UV–Vis spectroscopy, suggesting that light exposure could potentially influence its action . Additionally, the compound’s action could also be influenced by the presence of other ions in its environment .
properties
IUPAC Name |
4-methoxy-2-(2-phenylethyliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-7-8-16(18)14(11-15)12-17-10-9-13-5-3-2-4-6-13/h2-8,11-12,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZYBWFTLXUVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


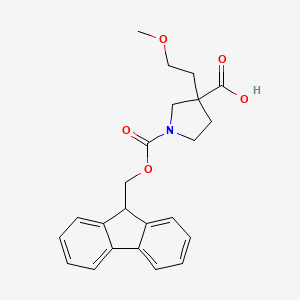
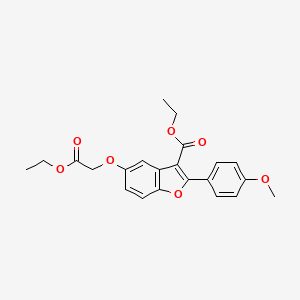
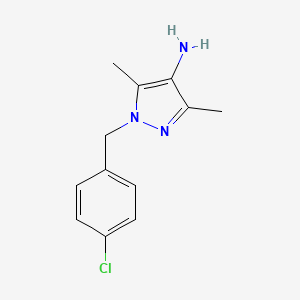
![5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2707690.png)
![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)
![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2707693.png)
![1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2707696.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2707700.png)
![8-[[Benzyl(methyl)amino]methyl]-7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2707701.png)
